molecular formula C13H20N2O3 B1413742 tert-Butyl [(4-hydroxy-3,5-dimethylpyridin-2-yl)methyl]carbamate CAS No. 2200383-59-9

tert-Butyl [(4-hydroxy-3,5-dimethylpyridin-2-yl)methyl]carbamate

Cat. No.: B1413742
CAS No.: 2200383-59-9
M. Wt: 252.31 g/mol
InChI Key: HWFVWNAXYABXFU-UHFFFAOYSA-N
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Description

tert-Butyl [(4-hydroxy-3,5-dimethylpyridin-2-yl)methyl]carbamate is a chemical compound that features a tert-butyl carbamate group attached to a pyridine ring

Biochemical Analysis

Biochemical Properties

tert-Butyl [(4-hydroxy-3,5-dimethylpyridin-2-yl)methyl]carbamate: plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to inhibit β-secretase and acetylcholinesterase, which are crucial enzymes in the pathogenesis of Alzheimer’s disease . The inhibition of these enzymes prevents the aggregation of amyloid beta peptides, thereby reducing the formation of amyloid fibrils. This interaction is primarily due to the binding of the compound to the active sites of these enzymes, leading to a decrease in their activity.

Cellular Effects

The effects of This compound on various cell types and cellular processes are profound. In astrocytes, for example, this compound has demonstrated protective activity against amyloid beta-induced toxicity . It reduces the levels of pro-inflammatory cytokines such as TNF-α and decreases the production of free radicals. Additionally, it influences cell signaling pathways, gene expression, and cellular metabolism by modulating the activity of key enzymes and transcription factors involved in these processes.

Molecular Mechanism

At the molecular level, This compound exerts its effects through several mechanisms. It binds to the active sites of β-secretase and acetylcholinesterase, inhibiting their activity and preventing the formation of amyloid fibrils . This binding interaction is facilitated by the compound’s unique structure, which allows it to fit into the enzyme’s active site and block substrate access. Additionally, the compound may influence gene expression by modulating the activity of transcription factors and other regulatory proteins.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of This compound change over time. The compound is relatively stable under standard laboratory conditions, but it may degrade over extended periods or under specific conditions such as high temperatures or exposure to light . Long-term studies have shown that the compound can maintain its protective effects on cellular function for several days, although its efficacy may decrease over time due to degradation.

Dosage Effects in Animal Models

The effects of This compound vary with different dosages in animal models. At lower doses, the compound exhibits protective effects against neurotoxicity and inflammation . At higher doses, it may cause adverse effects such as toxicity and organ damage. These threshold effects highlight the importance of optimizing the dosage for therapeutic applications to maximize efficacy while minimizing potential side effects.

Metabolic Pathways

This compound: is involved in several metabolic pathways. It is metabolized by liver enzymes, including cytochrome P450, which facilitate its breakdown into various metabolites . These metabolites may have different biological activities and can influence metabolic flux and metabolite levels in the body. Understanding these pathways is crucial for predicting the compound’s pharmacokinetics and potential interactions with other drugs.

Transport and Distribution

The transport and distribution of This compound within cells and tissues are mediated by specific transporters and binding proteins . The compound can cross cell membranes and accumulate in specific tissues, such as the brain, where it exerts its therapeutic effects. Its distribution is influenced by factors such as lipid solubility, molecular size, and the presence of transport proteins.

Subcellular Localization

This compound: is localized in various subcellular compartments, including the cytoplasm and the nucleus . Its activity and function are influenced by its localization, as it can interact with different biomolecules in these compartments. Post-translational modifications and targeting signals may direct the compound to specific organelles, where it can exert its effects on cellular processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl [(4-hydroxy-3,5-dimethylpyridin-2-yl)methyl]carbamate typically involves the reaction of tert-butyl carbamate with a suitable pyridine derivative. One common method involves the use of tert-butyl carbamate and a pyridine derivative in the presence of a catalyst such as palladium. The reaction is carried out under controlled conditions, often at room temperature, to ensure the formation of the desired product .

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale synthesis using automated reactors. The process typically includes the use of high-purity reagents and precise control of reaction parameters to achieve high yields and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

tert-Butyl [(4-hydroxy-3,5-dimethylpyridin-2-yl)methyl]carbamate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pH conditions to ensure selectivity and yield .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while substitution reactions can produce a variety of substituted pyridine derivatives .

Scientific Research Applications

tert-Butyl [(4-hydroxy-3,5-dimethylpyridin-2-yl)methyl]carbamate has several applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

Some compounds similar to tert-Butyl [(4-hydroxy-3,5-dimethylpyridin-2-yl)methyl]carbamate include:

Uniqueness

What sets this compound apart is its specific structural configuration, which imparts unique reactivity and potential biological activity. Its tert-butyl carbamate group provides steric hindrance, influencing its interactions with other molecules and making it a valuable compound for various applications .

Properties

IUPAC Name

tert-butyl N-[(3,5-dimethyl-4-oxo-1H-pyridin-2-yl)methyl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H20N2O3/c1-8-6-14-10(9(2)11(8)16)7-15-12(17)18-13(3,4)5/h6H,7H2,1-5H3,(H,14,16)(H,15,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HWFVWNAXYABXFU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CNC(=C(C1=O)C)CNC(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

252.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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